

Application Notes: (Rac)-Nebivolol-d2,15N in Drug Metabolism and Pharmacokinetic (DMPK) Assays

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Compound of Interest

Compound Name: (Rac)-Nebivolol-d2,15N

Cat. No.: B12376808

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Introduction

(Rac)-Nebivolol-d2,15N is a stable isotope-labeled internal standard for Nebivolol, a third-generation beta-blocker with vasodilatory properties used in the treatment of hypertension. In drug metabolism and pharmacokinetic (DMPK) studies, the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte in complex biological matrices. **(Rac)-Nebivolol-d2,15N**, by virtue of its identical chemical properties and distinct mass, co-elutes with the unlabeled drug during chromatographic separation, effectively compensating for variability in sample preparation and instrument response. This application note provides a detailed protocol for the use of **(Rac)-Nebivolol-d2,15N** in a typical DMPK assay for the quantification of Nebivolol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Applications

- Pharmacokinetic (PK) Studies: Determination of key PK parameters such as C_{max}, T_{max}, AUC, and half-life of Nebivolol in plasma.
- Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of different formulations of Nebivolol.

- Drug-Drug Interaction (DDI) Studies: Assessing the effect of co-administered drugs on the metabolism and pharmacokinetics of Nebivolol.
- Metabolite Identification and Quantification: Although **(Rac)-Nebivolol-d2,15N** is primarily used for the parent drug, understanding the parent drug's concentration is fundamental to studying its metabolism.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Nebivolol in Healthy Volunteers

Parameter	Extensive Metabolizers (EMs)	Poor Metabolizers (PMs)	Reference
C _{max} (ng/mL)	1.05 ± 0.35	5.24 ± 0.48	[1]
T _{max} (h)	1.5 - 4	1.5 - 4	[2]
AUC _{0-t} (ng·h/mL)	7.35 ± 2.48	139.22 ± 20.80	[1]
Half-life (t _{1/2}) (h)	~12	~19	[2][3]
Oral Bioavailability	~12%	~96%	[4]
Clearance (L/h)	51.6 ± 11.6	15 - 18	[5][6]

Table 2: Typical LC-MS/MS Method Parameters for Nebivolol Quantification

Parameter	Typical Value	Reference
LC Column	C18 (e.g., 4.6 x 150 mm, 5 µm)	[7]
Mobile Phase	Acetonitrile and 0.1% Formic Acid in Water	[7][8]
Flow Rate	0.8 mL/min	[7]
Ionization Mode	Electrospray Ionization (ESI), Positive	[9]
MRM Transition (Nebivolol)	m/z 406.2 -> 151.0	[7][10]
MRM Transition (Nebivolol-d4 IS)	m/z 410.2 -> 151.0	[7][10]
Linearity Range	20.0 to 6000 pg/mL	
Intra- & Inter-day Precision	< 15%	
Accuracy	85% - 115%	

Experimental Protocols

Protocol 1: Quantification of Nebivolol in Human Plasma using LC-MS/MS

1. Objective: To determine the concentration of Nebivolol in human plasma samples from a pharmacokinetic study using **(Rac)-Nebivolol-d2,15N** as an internal standard.

2. Materials and Reagents:

- (Rac)-Nebivolol hydrochloride (Reference Standard)
- **(Rac)-Nebivolol-d2,15N** (Internal Standard)
- Human plasma (with anticoagulant, e.g., K2EDTA)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., diethyl ether, dichloromethane)

3. Stock and Working Solutions Preparation:

- Nebivolol Stock Solution (1 mg/mL): Accurately weigh and dissolve Nebivolol hydrochloride in methanol.
- **(Rac)-Nebivolol-d2,15N** Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **(Rac)-Nebivolol-d2,15N** in methanol.
- Working Solutions: Prepare serial dilutions of the Nebivolol stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL).

4. Sample Preparation (Solid Phase Extraction - SPE):

- Condition an SPE cartridge with methanol followed by water.
- To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution and vortex.
- Load the mixture onto the conditioned SPE cartridge.
- Wash the cartridge with water to remove interferences.
- Elute the analyte and internal standard with methanol or an appropriate organic solvent.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

- Inject an aliquot (e.g., 10 μ L) into the LC-MS/MS system.

5. LC-MS/MS Analysis:

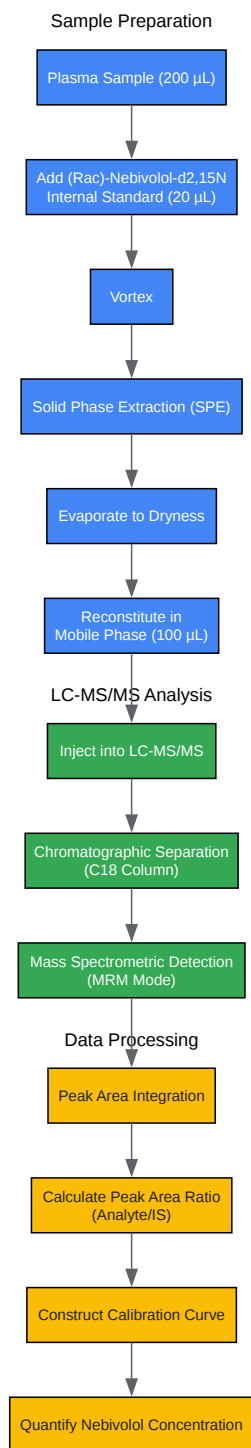
- LC System: A high-performance liquid chromatography system.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- LC Column: As specified in Table 2.
- Mobile Phase: A gradient or isocratic elution using acetonitrile and water with 0.1% formic acid.
- Flow Rate: As specified in Table 2.
- Injection Volume: 10 μ L.
- MS Detection: Electrospray ionization in positive mode (ESI+). Monitor the MRM transitions for Nebivolol and **(Rac)-Nebivolol-d2,15N** as specified in Table 2.

6. Data Analysis:

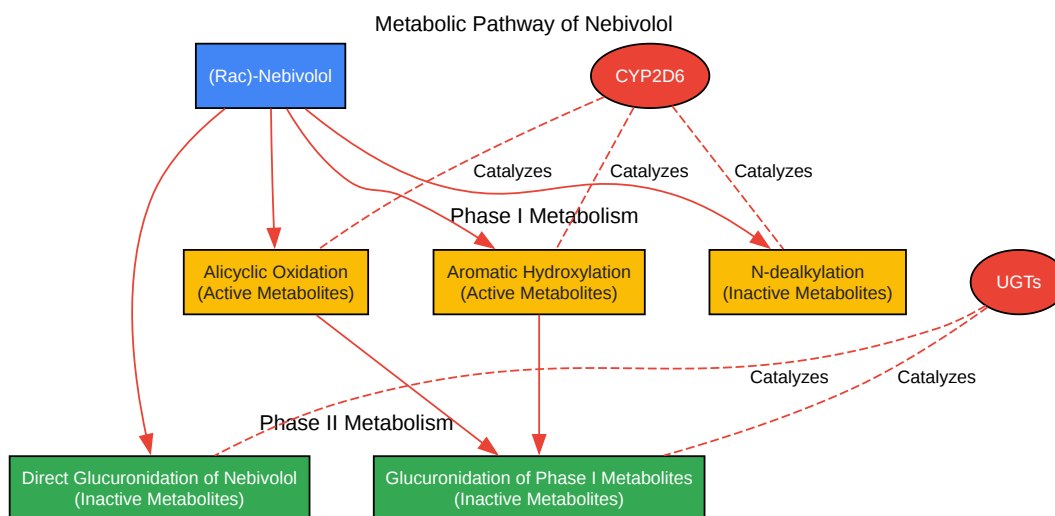
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.
- Determine the concentration of Nebivolol in the unknown samples and QCs from the calibration curve.

Visualizations

Experimental Workflow for Nebivolol Quantification in Plasma

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Caption: Workflow for Nebivolol quantification in plasma.



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Caption: Nebivolol metabolic pathways.

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